molecular formula C19H27ClN2O4 B12922977 Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride CAS No. 40713-23-3

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride

Cat. No.: B12922977
CAS No.: 40713-23-3
M. Wt: 382.9 g/mol
InChI Key: OUTKGVOYKKRULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzofuran moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride typically involves multiple steps, starting with the preparation of the benzofuran moiety. This is followed by the introduction of the piperazine ring and the subsequent functionalization of the molecule. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions for these reactions can vary widely, including temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzofuran-containing molecules. These compounds may share structural similarities but can differ in their specific functional groups and overall properties.

Uniqueness

Piperazine, 1-((6,7-diethoxy-3-methyl-2-benzofuranyl)carbonyl)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

40713-23-3

Molecular Formula

C19H27ClN2O4

Molecular Weight

382.9 g/mol

IUPAC Name

(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C19H26N2O4.ClH/c1-5-23-15-8-7-14-13(3)16(25-17(14)18(15)24-6-2)19(22)21-11-9-20(4)10-12-21;/h7-8H,5-6,9-12H2,1-4H3;1H

InChI Key

OUTKGVOYKKRULL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C)C)OCC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.